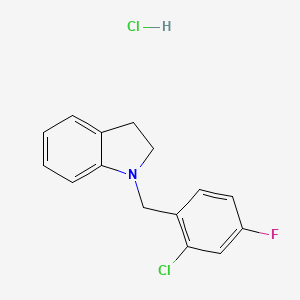![molecular formula C24H24N2O B6013923 4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6013923.png)
4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, also known as BPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPPM is a small molecule that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.
作用機序
The mechanism of action of 4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinases and the modulation of neurotransmitter systems. This compound has been found to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. This compound has also been found to modulate the activity of neurotransmitter systems, including the serotonin and dopamine systems, which are involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter systems, and the induction of apoptosis. This compound has also been found to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression. However, the exact biochemical and physiological effects of this compound are still being studied.
実験室実験の利点と制限
4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has several advantages for lab experiments, including its high yield and purity, its potential therapeutic applications, and its ability to modulate various pathways. However, this compound also has limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using this compound.
将来の方向性
There are several future directions for the study of 4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, including the development of new drugs based on this compound, the elucidation of its mechanism of action, and the investigation of its potential therapeutic applications in various diseases. Further studies are also needed to determine the optimal dosage and administration of this compound and to evaluate its long-term safety and efficacy.
Conclusion:
In conclusion, this compound is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been found to have significant biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action of this compound and to evaluate its potential therapeutic applications in various diseases.
合成法
4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone can be synthesized through various methods, including the reaction of 4-biphenylylboronic acid and 1-(2-pyridinylmethyl)-3-piperidinone in the presence of palladium catalysts. Another synthesis method involves the reaction of 4-biphenylylboronic acid and 1-(2-pyridinylmethyl)-3-piperidinyl chloride in the presence of cesium carbonate. Both methods have been found to be efficient in producing this compound with high yield and purity.
科学的研究の応用
4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting various diseases. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
特性
IUPAC Name |
(4-phenylphenyl)-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c27-24(21-13-11-20(12-14-21)19-7-2-1-3-8-19)22-9-6-16-26(17-22)18-23-10-4-5-15-25-23/h1-5,7-8,10-15,22H,6,9,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTGSFAWVLLJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-fluorophenyl)-3-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6013845.png)
![4-bromo-N-(4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B6013848.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B6013849.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6013853.png)
![N-(2,5-difluorobenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6013858.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6013863.png)
![5-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6013868.png)

![2-chlorophenyl ({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)sulfamate](/img/structure/B6013887.png)
![N-[(2-methyl-4-quinolinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6013902.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6013909.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B6013922.png)
![7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6013926.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6013933.png)
